what is Benzyl-d7-amine chemical structure
what is Benzyl-d7-amine chemical structure
An In-depth Technical Guide to Benzyl-d7-amine: Structure, Synthesis, and Application in Quantitative Bioanalysis
Introduction
Benzyl-d7-amine is the deuterated form of benzylamine, a primary aralkylamine.[1] Its structure is distinguished by the substitution of seven hydrogen atoms with their heavy isotope, deuterium, which imparts a greater mass without significantly altering its chemical properties.[2][3] This key feature makes Benzyl-d7-amine an invaluable tool in analytical chemistry, particularly as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[4][5] This guide provides a comprehensive overview of Benzyl-d7-amine, detailing its chemical structure, synthesis, and core applications, with a focus on its use in robust bioanalytical workflows for drug development and research professionals.
Chemical Structure and Physicochemical Properties
Benzyl-d7-amine consists of a benzyl group (a phenyl ring attached to a methylene bridge) linked to an amino group (-NH2). The "d7" designation indicates that five hydrogen atoms on the phenyl ring and two hydrogen atoms on the methylene (-CH2-) group are replaced with deuterium (D).[6][7] This isotopic substitution is the foundation of its utility in analytical science.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine.[2][7]
Table 1: Physicochemical Properties of Benzyl-d7-amine
| Property | Value | Source(s) |
| CAS Number | 167750-79-0 | [2][6][7][8] |
| Molecular Formula | C₇H₂D₇N or C₆D₅CD₂NH₂ | [3][6][9] |
| Molecular Weight | ~114.2 g/mol | [2][8] |
| Appearance | Colorless to light yellow liquid | [6] |
| Isotopic Purity | Typically ≥98% (99 atom % D) | [3][6] |
| Unlabeled CAS | 100-46-9 (Benzylamine) | [1][3][7] |
| Canonical SMILES | C1=CC=C(C=C1)CN | [1][2] |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | [2][7] |
The high isotopic purity is a critical parameter, ensuring a minimal contribution to the signal of the unlabeled analyte and thereby enhancing the accuracy of quantification.
Synthesis and Manufacturing
The synthesis of Benzyl-d7-amine is a multi-step process designed to achieve high levels of deuteration. The general strategy involves:
-
Deuteration of the Aromatic Ring : The process typically begins with benzene, which undergoes deuteration to produce benzene-d5.[2]
-
Functionalization and Amination : The deuterated benzene intermediate is then functionalized to introduce the aminomethyl group. This can be achieved through various organic synthesis routes, analogous to the synthesis of unlabeled benzylamine. Common industrial methods for producing benzylamine include the reaction of benzyl chloride with ammonia or the reductive amination of benzaldehyde.[10][11][12] For the deuterated version, these processes are adapted using deuterated reagents and precursors to ensure the final product has high isotopic enrichment.[2]
Core Application in Isotope Dilution Mass Spectrometry (IDMS)
The premier application of Benzyl-d7-amine is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[13] This technique is central to drug metabolism and pharmacokinetic (DMPK) studies, clinical diagnostics, and forensic toxicology.
The Principle of IDMS
In a typical LC-MS/MS workflow, a known quantity of Benzyl-d7-amine (the internal standard) is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the very beginning of the sample preparation process.[13] Because the SIL-IS is chemically almost identical to the analyte (unlabeled benzylamine), it behaves identically during extraction, derivatization, and chromatography. It co-elutes with the analyte but is distinguished by the mass spectrometer due to its higher mass (+7 Da).
Any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS. Therefore, the ratio of the analyte's mass spectrometer signal to the internal standard's signal remains constant regardless of extraction efficiency or injection volume variations. This ratio is used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample, effectively correcting for matrix effects and experimental variability.[13]
Experimental Protocol: Quantification of Benzylamine in Human Serum via LC-MS/MS
This section outlines a validated, step-by-step protocol for the quantification of benzylamine in a complex biological matrix, demonstrating the practical application of Benzyl-d7-amine.
Reagents and Materials
-
Benzylamine (analyte)
-
Benzyl-d7-amine (internal standard)[3]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human serum (blank)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve benzylamine and Benzyl-d7-amine in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the benzylamine stock solution with 50:50 ACN/water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Benzyl-d7-amine stock solution with 50:50 ACN/water to a final concentration of 50 ng/mL.
Sample Preparation Workflow (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for blank matrix samples. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Protein precipitation workflow for serum samples.
LC-MS/MS Instrumental Parameters
The following parameters serve as a robust starting point for method development.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition 1 | Benzylamine (Analyte): 108.1 → 91.1 (Loss of NH₃) |
| MRM Transition 2 | Benzyl-d7-amine (IS): 115.2 → 98.1 (Loss of NH₃) |
| Collision Energy | Optimized for maximum signal (typically 10-20 eV) |
Fragmentation in Mass Spectrometry
Under typical ESI+ conditions, benzylamine is protonated to form the [M+H]⁺ ion. In the collision cell of a tandem mass spectrometer, the primary and most characteristic fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (NH₃).[15][16]
-
Benzylamine (C₇H₉N): The precursor ion at m/z 108.1 fragments to the stable tropylium cation at m/z 91.1.[17]
-
Benzyl-d7-amine (C₇H₂D₇N): The precursor ion at m/z 115.2 (reflecting the mass of 7 deuterons and the proton for ionization) fragments to a product ion at m/z 98.1. This corresponds to the loss of ammonia and the formation of the deuterated tropylium cation.
This predictable fragmentation with a clear mass shift between the analyte and the SIL-IS is ideal for developing highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.
Conclusion
Benzyl-d7-amine is more than just a deuterated molecule; it is a critical enabling tool for achieving the highest standards of accuracy and precision in quantitative bioanalysis. Its chemical and isotopic properties make it the ideal internal standard for IDMS methods targeting benzylamine and related compounds. For researchers in drug development and other scientific fields, a thorough understanding of its structure and application is essential for generating reliable, high-quality data that can withstand rigorous scientific and regulatory scrutiny.
References
-
Cas 167750-79-0, BENZYL-D7-AMINE. LookChem.[Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal.[Link]
-
Benzyl-d7 alcohol. MySkinRecipes.[Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Institutes of Health.[Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC, National Institutes of Health.[Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC, National Institutes of Health.[Link]
- US2987548A - Preparation of benzylamine.
-
Guide to achieving reliable quantitative LC-MS measurements. LGC.[Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed, National Institutes of Health.[Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.[Link]
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Benzyl-d7-amine | 167750-79-0 [smolecule.com]
- 3. Benzyl-d7-amine | CAS 167750-79-0 | LGC Standards [lgcstandards.com]
- 4. Benzyl-d7 alcohol [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzyl-d7-amine | CymitQuimica [cymitquimica.com]
- 7. Benzyl-d7-amine | CAS 167750-79-0 | LGC Standards [lgcstandards.com]
- 8. Cas 167750-79-0,BENZYL-D7-AMINE | lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 11. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 12. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
